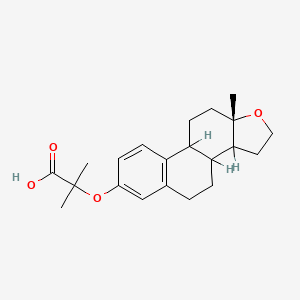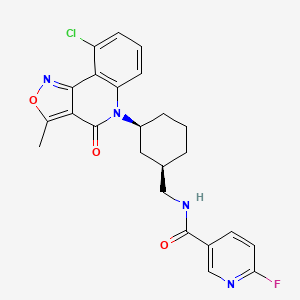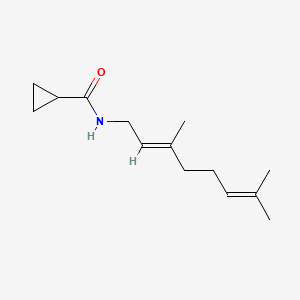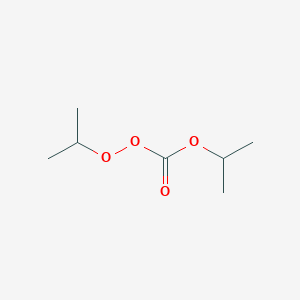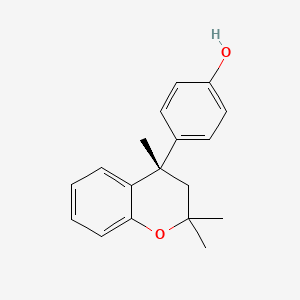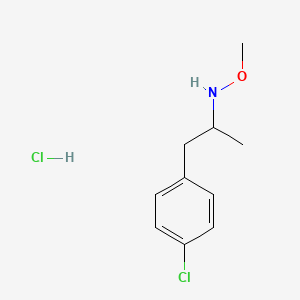
dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and an aminopropane backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is subsequently reacted with methanol and hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chloroamphetamine .
科学研究应用
Chemistry: In chemistry, dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .
Biology: This compound is utilized in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It is often used in experiments to investigate its interactions with biological molecules and pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .
Industry: Industrially, this compound is employed in the manufacture of specialty chemicals and as an intermediate in the production of various commercial products .
作用机制
The mechanism of action of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
1-(4-Chlorophenyl)-2-aminopropane: Similar in structure but lacks the methoxy group.
4-Chloroamphetamine: Shares the chlorophenyl and aminopropane backbone but differs in functional groups.
4-Chloromethamphetamine: Similar backbone with variations in substituents
Uniqueness: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is unique due to the presence of both the methoxy and aminopropane groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications .
属性
CAS 编号 |
90945-04-3 |
|---|---|
分子式 |
C10H15Cl2NO |
分子量 |
236.13 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-methoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-8(12-13-2)7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H |
InChI 键 |
FOIUMYIZJRIYAP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)Cl)NOC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


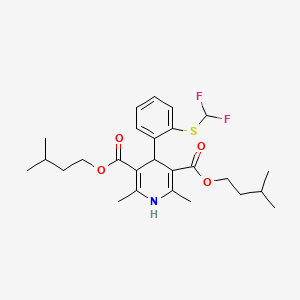
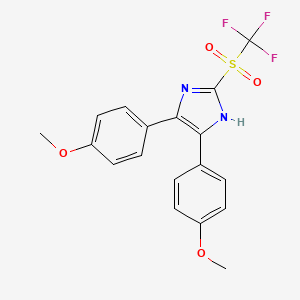
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
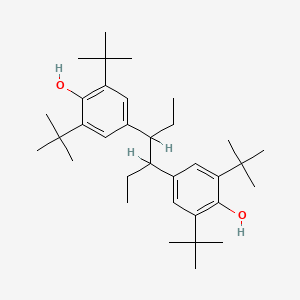
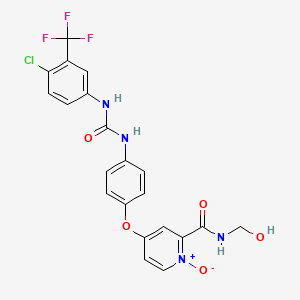
![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
